molecular formula C20H34O6 B1518672 7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid CAS No. 52162-11-5

7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid

Cat. No. B1518672
CAS RN: 52162-11-5
M. Wt: 370.5 g/mol
InChI Key: QXCRWNZYEVOQMB-CDIPTNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid” is a complex organic molecule . It is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It contains a dioxabicyclo[2.2.1]heptane ring, a hydroperoxy group, and a heptanoic acid group .


Physical And Chemical Properties Analysis

The compound has a molecular mass of 366.492 g/mol . It has a heat of formation of -1110.6 ± 16.7 kJ/mol, a dipole moment of 5.39 ± 1.08 D, and a volume of 481.65 Å3 . Its HOMO energy is -10.00 ± 0.55 eV, and its LUMO energy is 0.56 ± eV .

Scientific Research Applications

Organocatalytic Reactions

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a structurally related compound, has shown potential in organocatalytic reactions, particularly in the direct aldol reaction between acetone and 4-nitrobenzaldehyde. The bicyclic system's geometry, especially the conformation of the carboxylic acid group, plays a crucial role in its enantioselectivity, offering insights into the application of complex bicyclic structures in catalysis (Armstrong et al., 2009).

Synthesis of Amino Acid Derivatives

The synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions provides a method for creating bicyclic amino acid derivatives. These reactions, yielding products with up to 90:10 diastereomeric excess for the exo isomers, underscore the utility of bicyclic structures in synthesizing complex amino acid derivatives with potential pharmacological applications (Waldmann & Braun, 1991).

Development of Novel Compounds

The creation of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, through a six-step synthesis demonstrates the feasibility of generating novel bicyclic compounds. This process could aid in the development of new chemical entities for research and therapeutic purposes (Kubyshkin et al., 2007).

Polymerization and Material Science

Research on the polymerization of 2,6- and 2,7-dioxabicyclo[2.2.1]-heptanes has led to the synthesis of new polymers with potential applications in material science. These compounds exhibit rapid polymerization and produce polymers of moderate molecular weight, highlighting the role of bicyclic structures in the development of new materials (Hall et al., 2007).

Future Directions

The future directions for research on this compound are not specified in the search results. Given its presence in the human exposome, it may be of interest in studies of human health and disease .

properties

IUPAC Name

7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h12-13,15-19,23H,2-11,14H2,1H3,(H,21,22)/b13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCRWNZYEVOQMB-CDIPTNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin G1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid
Reactant of Route 2
7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid
Reactant of Route 3
7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid
Reactant of Route 4
7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid
Reactant of Route 5
7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid
Reactant of Route 6
7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.